molecular formula C13H22N4O B11036286 6-methyl-2-(4-methylpiperazino)-5-propyl-4(3H)-pyrimidinone

6-methyl-2-(4-methylpiperazino)-5-propyl-4(3H)-pyrimidinone

Cat. No.: B11036286
M. Wt: 250.34 g/mol
InChI Key: WFJVRZWNXLHPHQ-UHFFFAOYSA-N
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Description

6-methyl-2-(4-methylpiperazino)-5-propyl-4(3H)-pyrimidinone is a heterocyclic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and pharmacology. This compound features a pyrimidinone core, which is a common structural motif in many biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-2-(4-methylpiperazino)-5-propyl-4(3H)-pyrimidinone typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 6-methyl-2-chloropyrimidin-4-one with 4-methylpiperazine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6-methyl-2-(4-methylpiperazino)-5-propyl-4(3H)-pyrimidinone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidinone core, where nucleophiles replace leaving groups like chlorine or bromine.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully or partially reduced compounds.

Scientific Research Applications

6-methyl-2-(4-methylpiperazino)-5-propyl-4(3H)-pyrimidinone has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific receptors or enzymes.

    Industry: The compound is utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-methyl-2-(4-methylpiperazino)-5-propyl-4(3H)-pyrimidinone involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to inhibition or activation of the target, depending on the specific context. The pathways involved may include signal transduction cascades, metabolic pathways, and gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-methyl-2-(4-methylpiperazino)-5-propyl-4(3H)-pyrimidinone is unique due to its specific substitution pattern and the presence of the piperazine moiety. This structural feature imparts distinct pharmacological properties and makes it a valuable scaffold for drug development.

Properties

Molecular Formula

C13H22N4O

Molecular Weight

250.34 g/mol

IUPAC Name

4-methyl-2-(4-methylpiperazin-1-yl)-5-propyl-1H-pyrimidin-6-one

InChI

InChI=1S/C13H22N4O/c1-4-5-11-10(2)14-13(15-12(11)18)17-8-6-16(3)7-9-17/h4-9H2,1-3H3,(H,14,15,18)

InChI Key

WFJVRZWNXLHPHQ-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(N=C(NC1=O)N2CCN(CC2)C)C

Origin of Product

United States

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